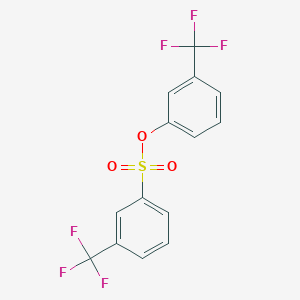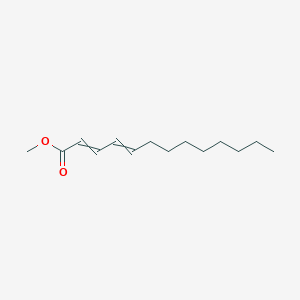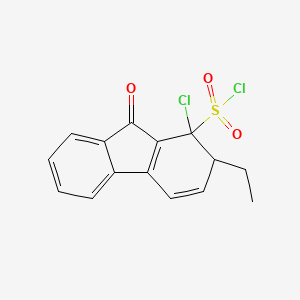
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine This compound is characterized by the presence of three iodine atoms attached to the phenyl ring and the tyrosine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then iodinated using iodine and an oxidizing agent such as sodium iodate. After the iodination, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove iodine atoms, converting the compound back to less iodinated forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less iodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
3,5-Diiodo-L-tyrosine: Lacks the additional iodine atom on the phenyl ring.
O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-D-tyrosine: A stereoisomer with different spatial arrangement.
N-Bromoacetyl-3,5-diiodo-O-(4-hydroxy-3-iodophenyl)tyrosine: Contains a bromoacetyl group, adding to its complexity.
Uniqueness
3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine is unique due to the presence of three iodine atoms, which significantly influence its chemical properties and biological activities. This makes it a valuable compound for specialized research applications.
特性
CAS番号 |
51725-31-6 |
|---|---|
分子式 |
C15H12I3NO3 |
分子量 |
634.97 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChIキー |
RYNFIHJMHIOLDH-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
正規SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14640666.png)



![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)

methanide](/img/structure/B14640717.png)



![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

